molecular formula C11H11NO B1330732 1-Ethyl-1H-indole-3-carbaldehyde CAS No. 58494-59-0

1-Ethyl-1H-indole-3-carbaldehyde

Cat. No. B1330732
CAS RN: 58494-59-0
M. Wt: 173.21 g/mol
InChI Key: RUJYZLQXRALDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-indole-3-carbaldehyde is a derivative of indole, which is an aromatic heterocyclic organic compound. Indoles are important in the field of organic chemistry due to their presence in many natural products and pharmaceuticals. The specific compound 1-Ethyl-1H-indole-3-carbaldehyde is not directly mentioned in the provided papers, but its synthesis and properties can be inferred from similar compounds discussed in the research.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One such method is described in the first paper, where a mild and efficient approach is used to synthesize 3-ethoxycarbonylindoles from 2-aminobenzaldehydes. This process involves the addition of ethyl diazoacetate (EDA) to 2-aminobenzaldehydes, which cleanly affords the indole core with excellent functional group tolerance and perfect regiochemical control[“]. Although this method does not directly synthesize 1-Ethyl-1H-indole-3-carbaldehyde, it provides a potential pathway for its synthesis by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The third paper provides insights into the molecular structure analysis of a related compound, 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole. The structure of this compound was characterized using single crystal XRD, FTIR, FT-Raman, and NMR spectroscopy. The compound crystallizes in the monoclinic system, and the experimental data are supported by theoretical calculations using DFT/B3LYP level of theory[“]. These techniques could similarly be applied to determine the molecular structure of 1-Ethyl-1H-indole-3-carbaldehyde.

Chemical Reactions Analysis

The second paper discusses the chemical reactions of indole-3-carbaldehyde derivatives. Specifically, it describes the reaction of indole-3-carbaldehyde with epichlorohydrin to form 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, which then reacts with various compounds to give products with different functionalities[“]. This study demonstrates the reactivity of the indole-3-carbaldehyde moiety and suggests that 1-Ethyl-1H-indole-3-carbaldehyde could also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-Ethyl-1H-indole-3-carbaldehyde, they do provide information on related compounds. For instance, the third paper reports on the thermodynamic and nonlinear optical (NLO) properties of a synthesized indole derivative, which could be indicative of the properties of 1-Ethyl-1H-indole-3-carbaldehyde[“]. The experimental and theoretical analyses used in this paper could be applied to 1-Ethyl-1H-indole-3-carbaldehyde to determine its properties.

Scientific research applications

Tyrosinase Inhibition and Melanin Production Reduction

1-Ethyl-1H-indole-3-carbaldehyde, identified as Indole-3-carbaldehyde, has been isolated as a tyrosinase inhibitor from an unknown fungus. It's shown to inhibit the oxidation of l-DOPA by mushroom tyrosinase and reduce melanin production in melanoma cells, which might have implications for conditions related to melanin overproduction (Shimizu et al., 2003).

Source and Chemical Derivatives from Marine Sponge

It's also noted that 1-Ethyl-1H-indole-3-carbaldehyde, among other indole derivatives, has been isolated from a marine sponge Ircinia sp. This highlights its natural occurrence and potential as a source for deriving bioactive compounds (Abdjul et al., 2015).

Antimicrobial Activity

Derivatives of 1-Ethyl-1H-indole-3-carbaldehyde have been synthesized and demonstrated to exhibit antimicrobial activities against various fungi and bacteria, suggesting its potential for developing antimicrobial agents (Laxmi & Rajitha, 2010).

Green Synthesis Applications

A green and sustainable nanocatalyzed synthetic route involving 1-Ethyl-1H-indole-3-carbaldehyde has been explored for Knoevenagel condensation, underlining its role in environmentally friendly chemical synthesis (Madan, 2020).

Catalysis and Chemical Synthesis

1-Ethyl-1H-indole-3-carbaldehyde has been used in gold-catalyzed cycloisomerization, highlighting its role in complex chemical syntheses and the preparation of diverse organic compounds (Kothandaraman et al., 2011).

Chemical Reactivity and Transformations

The compound has shown varied reactivity, forming different products under different conditions, as noted in the study involving its reaction with active methylene compounds, indicating its versatile chemical nature (Suzdalev & Den’kina, 2011).

Spectroscopic and Computational Studies

Spectroscopic and computational investigations of 1-Ethyl-1H-indole-3-carbaldehyde have provided insights into its molecular structure, electronic properties, and potential biological applications, emphasizing its importance in both chemical and biological research contexts (Fatima et al., 2022).

properties

IUPAC Name

1-ethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJYZLQXRALDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344738
Record name 1-Ethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-indole-3-carbaldehyde

CAS RN

58494-59-0
Record name 1-Ethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 500 milliliter reaction vessel equipped with a magnetic stirrer is added 100 milliliters anhydrous dimethylformamide and 80 milliliters anhydrous ethylether. The reaction vessel is now partially immersed in an oil bath and 14.2 grams (0.098 moles) indole-3-carboxaldehyde (purified) introduced into the reaction vessel followed by the addition of 24.9 grams (0.1 moles) thallous ethoxide. The reaction mixture is then heated to a temperature in the range of about 35° - 40° C with constant stirring for a period of about 20 minutes. At the end of this period, about 15.6 grams (0.1 moles) ethyliodide is introduced into the reaction vessel and the oil bath temperature raised to about 55° C. Subsequent to the addition of the above material and prior to increase in the temperature, the reaction vessel is equipped with a reflux condenser. Heating at the above temperature is allowed to proceed for about 60 minutes. A large amount of orange/yellow precipitate is formed during this period. The reaction mixture is allowed to cool to room temperature, filtered and the filtrate poured into one liter of water. The ether layer is saved and the water layer extracted with chloroform. The chloroform extracts are combined with the ether portion and the combined solution reextracted several times with water to remove residual traces of dimethylformamide. The chloroform layer is then dried over anhydrous magnesium sulfate, filtered and flash evaporated. An oily residue which remains is crystallized from cyclohexanone. Yield: 50 - 60 percent of white platelett crystals, m. p. 103° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15.6 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

NaH (1.51 g, 37.891 mmol) was added to a solution of 1H-indole-3-carbaldehyde (I-38a: 5 g, 34.447 mmol) in dry DMF (40 mL) at 0° C. and the reaction mixture was stirred for 5 minutes. This was followed by dropwise addition of ethyl iodide (6.45 g, 41.336 mmol) over a period of 5 mins and stirring was continued for a further 1 hr. The reaction was monitored by TLC (40% ethylacetate in hexane). The reaction mixture was quenched with chilled water and filtered. The residue was washed with water and dried to afford 5.2 g of the product (86% yield).
Name
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
86%

Synthesis routes and methods IV

Procedure details

1-ethylindole-3-carboxaldehyde was prepared from alkylation reaction of indole-3-carboxaldehyde. Indole-3-carboxaldehyde (900 mg, 6.2 mmol) was dissolved in 5 ml dimethylformamide, ethyl bromide (918 μl, 12 mmol) and sodium hydride (282.8 mg, 12 mmol) were added to the reaction mixture. Solution was stirred and refluxed for three hours. The reaction mixture was then evaporated to dryness and washed with water. Pale brown crystals were obtained with 80% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
918 μL
Type
reactant
Reaction Step Three
Quantity
282.8 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Ethyl-1H-indole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-Ethyl-1H-indole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-Ethyl-1H-indole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-Ethyl-1H-indole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-Ethyl-1H-indole-3-carbaldehyde

Citations

For This Compound
27
Citations
H Tu, SQ Wu, XQ Li, ZC Wan, JL Wan… - Journal of …, 2018 - Wiley Online Library
… The key intermediate 2-chloro-1-ethyl-1H-indole-3-carbaldehyde (3) 34 was synthesized … The target compounds (4) were synthesized from 2-chloro-1-ethyl-1H-indole-3-carbaldehyde (3…
Number of citations: 9 onlinelibrary.wiley.com
FM Tap, NBA Khairudin, I Mustafa - IOP Conference Series …, 2021 - iopscience.iop.org
… , except for and 1-Ethyl-1H-indole-3-carbaldehyde, it only … the aromatic ring of 1-Ethyl-1Hindole-3-carbaldehyde forming … Lp-Pla2 and 1-Ethyl-1H-indole-3carbaldehyde. Purple dash …
Number of citations: 4 iopscience.iop.org
VKR Avula, S Vallela, JS Anireddy… - Journal of …, 2017 - Wiley Online Library
An efficient method for the synthesis of N‐alkylated 2‐(4‐substituted‐1H‐1,2,3‐triazol‐1‐yl)‐1H‐indole‐3‐carbaldehyde has been developed starting from oxindole and indole using …
Number of citations: 4 onlinelibrary.wiley.com
AM Wanegaonkar, MJ Bhitre, SH Bairagi - researchgate.net
Indole, benzimidazole and its substituted derivatives continue to capture the attention due to its synthetic utility and broad range of pharmacological activities. The N-1-substituted fused …
Number of citations: 0 www.researchgate.net
AM Srour, MN El-Bayaa, MM Omran… - Anti-Cancer Agents …, 2021 - ingentaconnect.com
… The functionalized 1,3,4-thiadiazole thione base 2, incorporating the N1-substituted indole ring system, was obtained when 1-ethyl-1H-indole-3-carbaldehyde was reacted with an …
Number of citations: 6 www.ingentaconnect.com
AM Wanegaonkar, MJ Bhitre - Technological Innovation in …, 2021 - academia.edu
Due to their synthetic utility and extensive variety of pharmacological effects, indole and benzimidazole, as well as their substituted derivatives, help to draw interest. The N-substituted …
Number of citations: 2 www.academia.edu
XQ Li, YY Gan, J Meng, W Li, J Chen… - Journal of …, 2018 - Wiley Online Library
A series of novel quinazolinone acylhydrazone derivatives containing the indole moiety were designed, synthesized, and evaluated for their inhibition activities against some important …
Number of citations: 16 onlinelibrary.wiley.com
K Liu, Y Ding, C Kang - Pharmaceutical Chemistry Journal, 2020 - Springer
Through a structure-based molecular hybridization strategy, a series of new N-acylhydrazone derivatives containing the benzothiazole and indole based moiety were designed, …
Number of citations: 14 link.springer.com
K Wang, X Yu, Y Zhu, M Xing, M Liang, Y Sun… - Journal of Molecular …, 2018 - Elsevier
… Two corresponding compounds 3 and 4 [[26], [27], [28]] were also obtained with 1-ethyl-1H-indole-3-carbaldehyde and N-methyl pyridinium/N-methyl benzothiazolinium as the starting …
Number of citations: 11 www.sciencedirect.com
G Wang, C Li, L He, K Lei, F Wang, Y Pu, Z Yang… - Bioorganic & medicinal …, 2014 - Elsevier
A new series of pyrano chalcone derivatives containing indole moiety (3–42, 49a–49r) were synthesized and evaluated for their antiproliferative activities. Among all the compounds, …
Number of citations: 112 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.